2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol
Overview
Description
2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an ethanol group attached to the pyrazole ring via an amino linkage. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science .
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to interact with various biological targets
Mode of Action
Compounds with similar structures have been reported to interact with their targets through various mechanisms . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways
Pharmacokinetics
Similar compounds have been reported to have various pharmacokinetic properties . More research is needed to elucidate the specific ADME properties of this compound and their impact on its bioavailability.
Result of Action
Compounds with similar structures have been reported to have various biological effects
Action Environment
Environmental factors can significantly influence the action of similar compounds . More research is needed to understand how environmental factors influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with ethanolamine. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of 2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol.
1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid: Another derivative of the pyrazole ring with different functional groups.
1-ethyl-3-methyl-1H-pyrazole-4-amine: A similar compound with an amino group directly attached to the pyrazole ring.
Uniqueness
This compound is unique due to the presence of both an ethanol group and an amino linkage, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-[(1-ethyl-3-methylpyrazol-4-yl)methylamino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-3-12-7-9(8(2)11-12)6-10-4-5-13/h7,10,13H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYGUEBEJGUVBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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